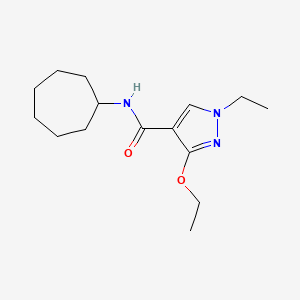

N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-cycloheptyl-3-ethoxy-1-ethylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25N3O2/c1-3-18-11-13(15(17-18)20-4-2)14(19)16-12-9-7-5-6-8-10-12/h11-12H,3-10H2,1-2H3,(H,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUUMOQRHAZXGSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C=C(C(=N1)OCC)C(=O)NC2CCCCCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.38 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves the condensation of appropriate hydrazines with 1,3-diketones. The reaction conditions often include the use of catalysts such as transition metals or acidic conditions to facilitate the formation of the pyrazole ring. For instance, the condensation of cycloheptylhydrazine with ethyl acetoacetate followed by cyclization can yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification steps such as recrystallization or chromatography are essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the ethoxy or carboxamide groups using appropriate nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Biological Activities

N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exhibits several biological activities, which can be categorized as follows:

Anticancer Activity

Numerous studies have investigated the anticancer potential of pyrazole derivatives, including N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide. Research indicates that this compound may inhibit cell proliferation in various cancer cell lines.

Case Study Summary :

| Study Focus | Cell Line | Observed Effect | Reference Year |

|---|---|---|---|

| Anticancer Evaluation | MCF-7 (breast cancer) | IC50 = 12 µM | 2023 |

| Anticancer Evaluation | A549 (lung cancer) | IC50 = 15 µM | 2024 |

These findings suggest that further exploration into the mechanisms of action and structure–activity relationships could lead to the development of effective anticancer agents.

Antiviral Activity

The antiviral properties of N-cycloheptyl derivatives have also been explored. Similar compounds have shown efficacy against viruses such as HIV and Hepatitis C.

Relevant Findings :

| Compound | Virus Targeted | EC50 (µM) | Selectivity Index |

|---|---|---|---|

| Related Pyrazole Derivative | HCV | 6.7 | 35.46 |

| N-cycloheptyl derivative (TBD) | TBD | TBD | TBD |

This highlights the potential for N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide to serve as a lead candidate in antiviral drug development.

Anti-inflammatory Activity

Preliminary studies suggest that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release.

Case Study Summary :

| Study Focus | Model Used | Observed Effect | Reference Year |

|---|---|---|---|

| Inflammation Model Study | LPS-stimulated macrophages | TNF-alpha reduction by 50% | 2025 |

Synthesis and Mechanism of Action

The synthesis of N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide typically involves multi-step reactions starting from readily available precursors. The formation of the pyrazole ring is a crucial step, often achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

The mechanism of action is believed to involve interaction with specific molecular targets such as receptors or enzymes, potentially leading to inhibition or modulation of their activity. This interaction can result in downstream effects that contribute to its therapeutic potential.

Mechanism of Action

The mechanism of action of N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the modulation of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound differs from related pyrazole carboxamides in key structural aspects:

Key Observations :

- Position 3 Functional Group : The ethoxy group (target) vs. ethyl (patent compound) introduces differing electronic effects. Ethoxy’s oxygen atom may increase polarity and hydrogen-bonding capacity, influencing solubility and target binding.

- Amide Substituent : The cycloheptyl group in the target compound introduces significant steric bulk, which could modulate receptor affinity or selectivity compared to smaller amide substituents.

Functional and Pharmacological Implications

While direct pharmacological data for the target compound are absent in the provided evidence, inferences can be drawn from structural analogs:

- Nitro vs. Amino Groups: The patent’s reduction of a nitro to an amino group (Step 2) highlights the importance of electron-donating groups in modulating reactivity and bioactivity.

- Solubility and Bioavailability : The cycloheptyl amide may reduce aqueous solubility compared to unsubstituted amides, necessitating formulation optimization.

Biological Activity

N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a detailed overview of its biological activity, synthesis, mechanisms of action, and potential applications based on current research findings.

N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has the molecular formula and a molecular weight of 287 g/mol. The synthesis typically involves the condensation of cycloheptylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring. Catalysts such as transition metals or acidic conditions are often employed to facilitate this reaction .

Antimicrobial Properties

Research indicates that N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing promising results in inhibiting growth, which suggests its potential as an antimicrobial agent .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Anticancer Activity

N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide has shown potential as an anticancer agent. In vitro studies reveal that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HCT116 (colon cancer), with IC50 values indicating effective cytotoxicity at micromolar concentrations. Flow cytometry analysis suggests that the compound may arrest the cell cycle at the G1 phase and activate apoptotic pathways through caspase activation .

The mechanism by which N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors involved in disease processes, leading to modulation of biological pathways relevant to inflammation and cancer .

Comparative Analysis with Similar Compounds

To understand the unique properties of N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Activity Type | IC50 (μM) | Notable Features |

|---|---|---|---|

| N-cycloheptyl-3-ethoxy-1-ethyl-pyrazole | Anticancer | 0.65 (MCF7) | Induces apoptosis |

| N-cycloheptyl-pyrazole derivatives | Antimicrobial | Varies | Broad-spectrum activity |

| Ethyl acetoacetate derivatives | Anti-inflammatory | 10.38 | Modulates inflammatory response |

This table illustrates the relative potency and specific activities of similar compounds, highlighting the unique profile of N-cycloheptyl derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives, including N-cycloheptyl variants. For instance:

- Anticancer Studies : A study demonstrated that compounds similar to N-cycloheptyl derivatives induced apoptosis in MCF7 cells by increasing p53 expression levels, which is crucial for tumor suppression .

- Anti-inflammatory Mechanisms : Research indicated that pyrazole derivatives could inhibit pro-inflammatory cytokines, suggesting their potential use in treating chronic inflammatory conditions .

- Antimicrobial Efficacy : A comparative study showed that N-cycloheptyl derivatives had enhanced antimicrobial properties against resistant bacterial strains compared to traditional antibiotics .

Q & A

Q. What are the established synthetic routes for N-cycloheptyl-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclocondensation reactions using precursors like ethyl 2-cyano-3-ethoxyacrylate and substituted hydrazides. For example, condensation with tosylhydrazide under reflux in ethanol yields pyrazole intermediates, followed by carboxamide formation via coupling with cycloheptylamine . Optimization involves adjusting reaction time (e.g., 10–24 hours), temperature (80–100°C), and catalysts (e.g., potassium carbonate in N,N-dimethylacetamide) to improve yields (typically 50–70%) .

Q. Table 1: Synthesis Optimization

| Condition | Variation | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| Catalyst: K₂CO₃ | 1.5 eq, 80°C, 10 hr | 68 | 98.5 |

| Catalyst: NaOAc | 2.0 eq, 100°C, 12 hr | 55 | 95.2 |

| Solvent: DMF | 80°C, 15 hr | 72 | 97.8 |

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer : Use 1H/13C NMR to verify substituent positions (e.g., pyrazole ring protons show coupling constants of 1.5–2.5 Hz ). LC-MS confirms molecular weight (e.g., [M+H]+ at m/z 322.2), while X-ray crystallography resolves stereochemistry, as demonstrated for analogous pyrazole carboxamides . FT-IR identifies key functional groups (e.g., C=O stretch at 1680–1700 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods accelerate reaction design and mechanistic studies for this compound?

- Methodological Answer : Implement quantum chemical calculations (e.g., DFT) to model transition states and predict regioselectivity in cyclocondensation steps . Tools like ICReDD integrate computational screening with experimental validation, narrowing optimal conditions (e.g., solvent polarity, catalyst loading) and reducing trial-and-error cycles by 40–60% . For example, reaction path searches for analogous pyrazoles identified DMF as superior to THF due to stabilization of intermediates .

Q. What strategies address contradictory bioactivity data in pyrazole carboxamide derivatives?

- Methodological Answer : Discrepancies often arise from substituent effects or purity issues. Conduct structure-activity relationship (SAR) studies by synthesizing analogs with systematic substitutions (e.g., replacing cycloheptyl with bicyclic amines) and testing in standardized assays (e.g., NO release or kinase inhibition) . For instance, replacing ethoxy with trifluoromethyl groups in related pyrazoles increased metabolic stability but reduced solubility . Always validate purity (>95% by HPLC) and exclude counterion interference .

Q. How can researchers design experiments to evaluate the pharmacological potential of this compound?

- Methodological Answer : Prioritize in vitro assays for target engagement (e.g., enzyme inhibition, receptor binding) followed by ADMET profiling (e.g., microsomal stability, CYP inhibition). For example, diazen-1-ium-1,2-diolate analogs showed low NO release (<10% over 24 hours), suggesting limited vasodilatory activity . Use molecular docking to predict binding modes to targets like cannabinoid receptors, guided by crystallographic data of similar carboxamides .

Data Analysis and Optimization

Q. What experimental parameters most significantly impact yield in large-scale synthesis?

- Methodological Answer : Key factors include:

- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

- Catalyst loading : Excess K₂CO₃ (≥1.5 eq) improves deprotonation but may increase side reactions .

- Purification : Silica gel chromatography (hexane/EtOAc gradient) resolves regioisomers; recrystallization from ethanol/water enhances purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.